Cas no 1856-98-0 (21H-Biline-8,12-dipropanoicacid,3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-)

21H-Biline-8,12-dipropanoicacid,3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo- structure
1856-98-0 structure
Nom du produit:21H-Biline-8,12-dipropanoicacid,3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-
Numéro CAS:1856-98-0
Le MF:C33H42N4O6
Mégawatts:590.70978
CID:143543
PubChem ID:5795125

21H-Biline-8,12-dipropanoicacid,3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo- Propriétés chimiques et physiques

Nom et identifiant

    • 21H-Biline-8,12-dipropanoicacid,3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-
    • 21H-Biline-8,12-dipropanoicacid,3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramet...
    • 3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2S)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-meth
    • 3,18-Diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropionic acid
    • 3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-pyrrol-2-ylidene]methyl]-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propan
    • Urobilin
    • I-Urobilin
    • Urobilin-IXα
    • 3,18-Diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid
    • 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-pyrrol-3-yl]propanoic acid
    • 1856-98-0
    • 3-{2-({3-(2-Carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl)-5-[(4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl}propanoic acid
    • Urobilin IXa
    • SCHEMBL5085711
    • 3-{2-[(Z)-{3-(2-Carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-[(4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl}propanoic acid
    • 34159-78-9
    • NS00046541
    • 3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid
    • 34159-71-2
    • DTXSID201334824
    • (-)-Urobilin
    • 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-Biline-8,12-dipropionic acid
    • DTXSID601334826
    • SCHEMBL22498693
    • SCHEMBL5085706
    • DTXSID30883762
    • 8,12-bis(2-carboxyethyl)-3,18-diethyl-2,7,13,17-tetramethylbilene-b-1,19(4H,16H)-dione
    • CHEBI:36378
    • 3,18-diethyl-2,7,13,17-tetramethyl-1,19-dioxo-1,4,5,15,16,19,22,24-octahydro-21H-biline-8,12-dipropanoic acid
    • Piscine à noyau: InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15+/t26-,27-/m0/s1
    • La clé Inchi: KDCCOOGTVSRCHX-ZNBDWXDLSA-N
    • Sourire: OC(CCC1=C(C)C(C[C@@H]2NC(=O)C(CC)=C2C)=N/C/1=C/C1NC(C[C@@H]2NC(=O)C(C)=C2CC)=C(C)C=1CCC(=O)O)=O

Propriétés calculées

  • Qualité précise: 589.30283
  • Masse isotopique unique: 590.31
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 43
  • Nombre de liaisons rotatives: 13
  • Complexité: 1350
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.6
  • Surface topologique des pôles: 161A^2

Propriétés expérimentales

  • Dense: 1.32g/cm3
  • Point d'ébullition: 890.5ºC at 760 mmHg
  • Point d'éclair: 492.4ºC
  • Indice de réfraction: 1.639
  • Le PSA: 158.05
  • Le LogP: 4.79270

Articles recommandés

Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Synrise Material Co. Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hefei Zhongkesai High tech Materials Technology Co., Ltd